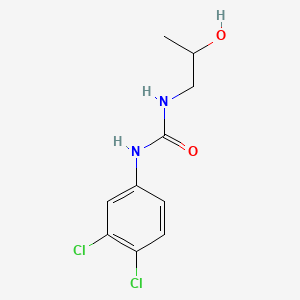

3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea typically involves the reaction of 3,4-dichloroaniline with 2-hydroxypropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to modify the urea linkage or the dichlorophenyl group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,4-Dichlorophenyl)-1-(2-hydroxyethyl)urea

- 3-(3,4-Dichlorophenyl)-1-(2-hydroxybutyl)urea

- 3-(3,4-Dichlorophenyl)-1-(2-hydroxyisopropyl)urea

Uniqueness

Compared to similar compounds, 3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea stands out due to its specific hydroxypropyl group, which imparts unique chemical and physical properties

Biological Activity

3-(3,4-Dichlorophenyl)-1-(2-hydroxypropyl)urea, often referred to as a urea derivative, has garnered attention for its diverse biological activities. This compound is primarily noted for its use as an herbicide but also exhibits potential antimicrobial properties and interactions with various biological pathways. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12Cl2N2O. Its structure features a dichlorophenyl group, which contributes to its herbicidal activity, and a hydroxypropyl side chain that may influence its solubility and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of photosynthesis in plants. This inhibition occurs through interference with the electron transport chain in chloroplasts, leading to reduced energy production in target weeds. This compound is effective against a broad spectrum of weeds, making it valuable in agricultural applications.

In addition to its herbicidal properties, studies suggest that this compound may interact with various enzymes and receptors within biological systems. These interactions could modulate metabolic pathways and cellular signaling processes, although further research is needed to elucidate these mechanisms fully.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. A comparative study involving various urea derivatives showed significant growth inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The antimicrobial activity was assessed using minimum inhibitory concentration (MIC) tests, revealing promising results for certain derivatives .

Case Studies and Research Findings

- Herbicidal Efficacy : A study demonstrated that this compound effectively controlled weed populations in agricultural settings. The compound was applied at varying concentrations, showing a dose-dependent response in weed suppression.

- Antimicrobial Screening : In vitro tests conducted on synthesized urea derivatives indicated that this compound exhibited notable antibacterial activity against Acinetobacter baumannii, with growth inhibition rates reaching up to 94.5% under specific conditions .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Urea derivative | Effective herbicide; potential antimicrobial activity |

| 1-(3,4-Dichlorophenyl)-N,N-dimethylurea | Urea derivative | Increased lipophilicity enhances bioactivity |

| 1-(3,4-Dichlorophenyl)-N'-phenylurea | Urea derivative | Enhanced aromatic interactions |

These compounds share structural similarities but differ in their side chains and functional groups, influencing their solubility and biological activity.

Properties

CAS No. |

87919-26-4 |

|---|---|

Molecular Formula |

C10H12Cl2N2O2 |

Molecular Weight |

263.12 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(2-hydroxypropyl)urea |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-6(15)5-13-10(16)14-7-2-3-8(11)9(12)4-7/h2-4,6,15H,5H2,1H3,(H2,13,14,16) |

InChI Key |

DDQPHMVEYIHWOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.